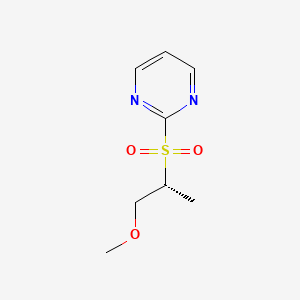
(R)-2-((1-Methoxypropan-2-yl)sulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives, including 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine, often involves multi-step reactions. One common method includes the use of amidines and ketones in the presence of catalysts such as ZnCl2 or Cu . These reactions typically proceed through cyclization and annulation processes, often under oxidative conditions .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine include other pyrimidine derivatives, such as:
Uniqueness
What sets 2-[(2R)-1-methoxypropane-2-sulfonyl]pyrimidine apart from these similar compounds is its unique sulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-[(2R)-1-methoxypropan-2-yl]sulfonylpyrimidine |
InChI |
InChI=1S/C8H12N2O3S/c1-7(6-13-2)14(11,12)8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3/t7-/m1/s1 |
InChI Key |
KDISAIHLSBLLSE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](COC)S(=O)(=O)C1=NC=CC=N1 |
Canonical SMILES |
CC(COC)S(=O)(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


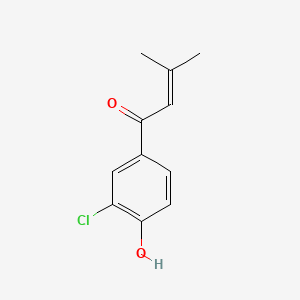
![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
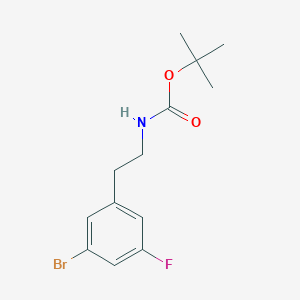
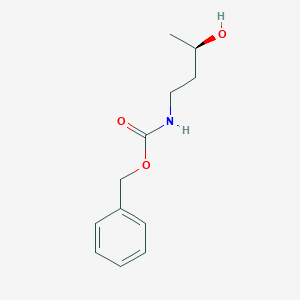
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
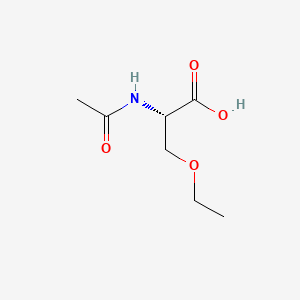
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
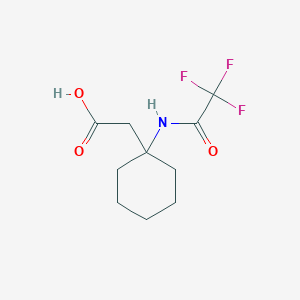
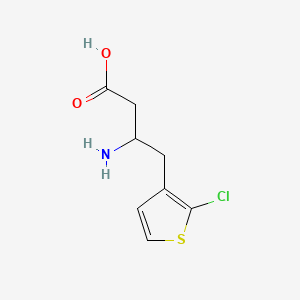

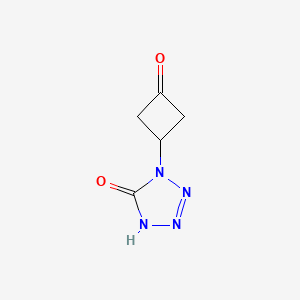
![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)

